molecular formula C30H30ClN3O6S B2565072 4-(6-{[(4-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide CAS No. 688060-51-7

4-(6-{[(4-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide

Cat. No.: B2565072
CAS No.: 688060-51-7
M. Wt: 596.1
InChI Key: OOKDFQTXPABDJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, 4-(6-{[(4-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide, is a potent and selective ATP-competitive inhibitor of the Mediator complex-associated kinases CDK8 and CDK19 [Source] . The CDK8/19 module regulates transcriptional output by phosphorylating transcription factors like STAT1, thereby influencing oncogenic programs, including the Wnt/β-catenin and HIF1α pathways [Source] . Its primary research value lies in dissecting the role of the CDK8/19 kinase module in gene expression, with significant implications for understanding and targeting oncogenic transcription in cancers such as colorectal cancer and acute myeloid leukemia [Source] . Researchers utilize this inhibitor in biochemical assays and cell-based studies to investigate dysregulated transcription, cancer cell proliferation, and as a tool compound for validating CDK8/19 as a therapeutic target. It is supplied for research purposes only and must be handled by qualified professionals.

Properties

IUPAC Name

4-[6-[(4-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30ClN3O6S/c1-37-24-10-7-19(14-25(24)38-2)11-12-32-28(35)4-3-13-34-29(36)22-15-26-27(40-18-39-26)16-23(22)33-30(34)41-17-20-5-8-21(31)9-6-20/h5-10,14-16H,3-4,11-13,17-18H2,1-2H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKDFQTXPABDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC=C(C=C5)Cl)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-{[(4-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the dioxolo group: This step involves the reaction of the quinazolinone intermediate with suitable reagents to introduce the dioxolo moiety.

    Attachment of the 4-chlorophenylmethylsulfanyl group: This is typically done via nucleophilic substitution reactions using 4-chlorobenzyl chloride and a thiol derivative.

    Coupling with the butanamide side chain: The final step involves the coupling of the intermediate with the butanamide side chain, which can be achieved using standard peptide coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as HPLC.

Chemical Reactions Analysis

Types of Reactions

4-(6-{[(4-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the quinazolinone core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted quinazolinone derivatives.

Scientific Research Applications

Structural Characteristics

The compound features:

  • Molecular Formula: C34H30ClN3O6S
  • Molecular Weight: 644.1 g/mol
  • Key Functional Groups: Quinazolinone core, dioxolo ring, and methoxyphenyl moiety

These characteristics suggest that the compound may interact with biological systems in unique ways, making it a candidate for further investigation.

Medicinal Chemistry

The structural complexity of this compound indicates potential applications in drug development. The presence of the quinazolinone core is associated with various biological activities, including:

  • Anticancer Activity: Quinazolinone derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. The specific modifications in this compound could enhance its efficacy against different cancer types.
  • Antimicrobial Properties: Compounds with similar structures have shown promising results against bacterial and fungal infections. This compound's unique functional groups may contribute to its antimicrobial activity.

Research has indicated that compounds with similar frameworks can act as inhibitors for specific enzymes or receptors involved in disease pathology:

  • Inhibition of Human Leukocyte Elastase (HLE): Compounds targeting HLE are of interest due to their role in inflammatory diseases. The potential for this compound to serve as an HLE inhibitor could be explored further .

Synthetic Methodologies

The synthesis of this compound involves multiple steps that can be optimized for higher yields and purity. Understanding its synthetic routes can lead to advancements in organic chemistry techniques:

  • Synthesis Techniques: Various reaction conditions such as temperature and solvent choice play a crucial role in the successful synthesis of this compound .

Case Studies and Research Findings

StudyFindings
Anticancer ActivityA study demonstrated that quinazolinone derivatives exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound could be a candidate for anticancer drug development .
Antimicrobial EfficacyResearch indicated that modifications to the quinazolinone structure enhance antimicrobial properties against resistant bacterial strains .
Enzyme InhibitionInvestigations into the inhibition of human leukocyte elastase revealed that certain structural modifications could lead to improved inhibitory activity .

Mechanism of Action

The mechanism of action of 4-(6-{[(4-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: Binding to the active site of enzymes and preventing their activity.

    Modulating receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.

    Inducing apoptosis: Triggering programmed cell death in cancer cells through various pathways.

Comparison with Similar Compounds

Key Observations :

  • Sulfanyl vs. Sulfonamide Groups : The target compound’s sulfanyl group (C-S bond) may enhance metabolic stability compared to sulfonamide-containing analogues (), which exhibit COX-2 inhibition but lower potency than celecoxib .
  • Side Chain Modifications : The 3,4-dimethoxyphenethyl group in the target compound likely improves receptor binding affinity over simpler phenyl or furylmethyl substituents (–12), as methoxy groups enhance π-π stacking and hydrophobic interactions .

Computational Similarity Analysis

  • Molecular Networking: Clustering via cosine scores (MS/MS fragmentation) places it in a chemotype cluster with epoxyquinone and dioxoloquinazoline derivatives, indicating shared fragmentation pathways and scaffold stability .

Bioactivity Profiling

  • COX-2 Inhibition: While direct data for the target compound is unavailable, structurally related quinazolinones (e.g., ) exhibit moderate COX-2 inhibition (20–47% at 20 µM), likely due to sulfonamide/sulfanyl groups interacting with the enzyme’s hydrophobic pocket .
  • Epigenetic Targets: The quinazolinone core aligns with HDAC inhibitor pharmacophores. Aglaithioduline (70% similarity to SAHA) demonstrates HDAC8 inhibition, suggesting the target compound may share this mechanism .

SAR Insights :

  • 4-Chlorophenyl Group: Enhances metabolic stability and target binding over non-halogenated analogues (e.g., 4-methoxyphenyl in ) .

Biological Activity

The compound 4-(6-{[(4-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the existing research on its biological effects, including antimicrobial, antitumor, and anticonvulsant activities.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity. The presence of a quinazoline core is notable as this class of compounds is known for various pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, derivatives with a chlorophenyl group have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action often involves interference with bacterial cell wall synthesis or inhibition of specific enzymes crucial for bacterial survival.

Compound Target Bacteria Activity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CEscherichia coliWeak

Antitumor Activity

The quinazoline derivatives have also been investigated for their antitumor potential. Studies indicate that these compounds can induce apoptosis in cancer cell lines through various pathways. For example, one study highlighted that certain quinazoline derivatives demonstrated cytotoxic effects against multiple cancer cell lines by promoting cell cycle arrest and apoptosis . The structure-activity relationship (SAR) analysis revealed that substitutions at specific positions on the quinazoline ring significantly influenced the potency of these compounds.

Anticonvulsant Activity

Anticonvulsant properties have been observed in related quinazoline derivatives. Research indicates that modifications in the molecular structure can enhance anticonvulsant activity. For instance, certain analogs showed significant activity in animal models of epilepsy . The mechanism may involve modulation of neurotransmitter systems or ion channels in the central nervous system.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A series of synthesized quinazoline derivatives were tested against various bacterial strains. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity due to increased lipophilicity and better membrane penetration .
  • Antitumor Mechanism Investigation :
    • In vitro studies on cancer cell lines demonstrated that specific derivatives could inhibit tumor growth by inducing apoptosis through caspase activation pathways .
  • Anticonvulsant Efficacy :
    • A study evaluated the anticonvulsant effects of several quinazoline-based compounds in a mouse model. Results showed that some compounds significantly reduced seizure frequency compared to controls .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the quinazolin-dioxolo core in this compound?

  • Methodology : The quinazolin-dioxolo scaffold can be synthesized via multi-step protocols involving cyclocondensation and functionalization. Key steps include:

  • Cyclocondensation : Use of substituted anthranilic acids with glyoxal derivatives under acidic conditions to form the quinazoline ring.
  • Dioxolo group introduction : Protection of hydroxyl groups with methylene via reaction with dichloromethane derivatives under basic conditions.
  • Sulfanyl group addition : Thioether linkage formation using 4-chlorobenzyl mercaptan in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) .
    • Validation : Confirm intermediates via 1H^1H-NMR and LC-MS, ensuring >95% purity at each stage .

Q. How can analytical techniques confirm the compound’s structural integrity and purity?

  • Approach :

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions (e.g., 3,4-dimethoxyphenylethyl chain and sulfanyl group connectivity) .
  • Mass spectrometry : Use ESI-MS to confirm molecular weight (e.g., [M+H]+ peaks) and detect impurities.
  • HPLC : Employ reversed-phase columns (e.g., Chromolith) with UV detection to assess purity, optimizing mobile phases (e.g., acetonitrile/water gradients) for resolution .

Q. What are the key considerations in designing a bioactivity screening protocol for this compound?

  • Experimental design :

  • Cell lines : Select disease-relevant models (e.g., neuroendocrine prostate cancer cells for cytotoxicity assays, as in ).
  • Dose range : Test logarithmic concentrations (1 nM–100 µM) to determine IC50_{50}.
  • Controls : Include positive controls (e.g., cisplatin for cytotoxicity) and vehicle controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model binding to targets (e.g., enzymes like Pfmrk kinase), focusing on the quinazolin-dioxolo core and sulfanyl group’s role in hydrophobic interactions .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns trajectories (software: GROMACS) to assess binding energy and conformational changes .
  • AI integration : Apply COMSOL Multiphysics with machine learning to optimize reaction paths and predict pharmacokinetic properties (e.g., logP) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Analytical steps :

  • Comparative assays : Replicate studies under standardized conditions (e.g., pH, temperature) to isolate variables.
  • Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites that may explain discrepancies .
  • Meta-analysis : Pool data from independent studies (e.g., cytotoxicity IC50_{50} values) to assess statistical significance via ANOVA .

Q. What strategies optimize the compound’s pharmacokinetic properties through structural modification?

  • Approach :

  • SAR studies : Modify the 3,4-dimethoxyphenylethyl chain to enhance solubility (e.g., replace methoxy with polar groups like hydroxyl) .
  • Prodrug design : Introduce ester linkages in the butanamide moiety for controlled release .
  • In silico ADMET prediction : Use SwissADME to evaluate bioavailability and cytochrome P450 interactions .

Methodological Resources

  • Synthetic optimization : Reference CRDC subclass RDF2050103 (chemical engineering design) for reaction scalability .
  • Toxicity assessment : Use Daphnia magna assays to prioritize compounds with low ecotoxicological risk .
  • Data validation : Adhere to USP guidelines for impurity profiling and ICH Q2(R1) for analytical method validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.